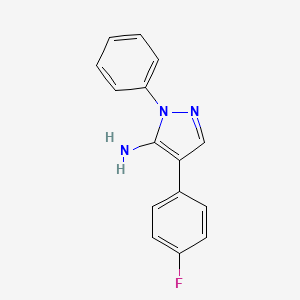

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Beschreibung

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole-based aromatic amine derivative with a fluorophenyl group at position 4 and a phenyl group at position 1 of the pyrazole ring. Pyrazole derivatives are valued in medicinal chemistry for their versatility in modulating biological activity through substituent variation.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHBBCBOMQOKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is . The compound features a pyrazole ring that is substituted with a 4-fluorophenyl group and a phenyl group, which contributes to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly as an inhibitor of specific kinases involved in cancer progression.

The compound has been identified as a potential inhibitor of p38α MAP kinase, which plays a critical role in cellular stress responses and inflammation. Inhibiting this kinase can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells.

Case Studies

- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of approximately 6.76 µg/mL against HCT116 (colon cancer) cells, indicating potent anticancer activity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 77.15 µg/mL) .

- Selectivity : The compound demonstrated selectivity by exhibiting lower toxicity towards normal human fibroblasts while retaining high efficacy against cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity.

Key Findings

- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the compound's binding affinity to target proteins by stabilizing interactions through hydrogen bonding .

- Functional Groups : The introduction of different aryl groups at the N1 position of the pyrazole has been shown to modify the anticancer activity, with certain substitutions leading to increased potency against specific cancer types .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments indicate low acute toxicity levels in animal models, making it a promising candidate for further development .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise as anti-inflammatory and analgesic drugs , offering effective pain relief with fewer side effects compared to traditional medications. For instance, research has identified its derivatives as selective inhibitors of p38 MAP kinase , a target in inflammatory diseases. The optimization of these compounds has led to candidates advancing into clinical trials, showcasing high oral bioavailability and selectivity for their targets .

Case Study: p38 MAP Kinase Inhibitors

A notable study highlighted the synthesis of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl derivatives that demonstrated potent inhibition of p38 MAP kinase. The incorporation of specific moieties enhanced their drug-like properties, leading to the identification of highly selective inhibitors suitable for further development .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals , including herbicides and fungicides. The fluorinated structure enhances the efficacy of these compounds while reducing their environmental footprint, thus supporting sustainable agricultural practices. The development of such agrochemicals aims to improve crop protection against pests and diseases while minimizing toxicity to non-target organisms .

Biochemical Research

The compound is extensively used in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its role in studying disease pathways aids researchers in developing targeted therapies for various conditions, including cancer and metabolic disorders. The ability to modify the pyrazole scaffold allows for tailored interactions with biological targets .

Example: Enzyme Inhibition Studies

Research has demonstrated that modifications to the pyrazole ring can significantly alter binding affinity and selectivity towards specific enzymes involved in disease processes. Such studies contribute to understanding how structural changes affect biological activity, paving the way for new therapeutic strategies .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The unique chemical properties imparted by the fluorinated phenyl group contribute to improved performance characteristics in these materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory/analgesic drugs | Selective p38 MAP kinase inhibitors advancing to clinical trials |

| Agricultural Chemistry | Formulation of herbicides/fungicides | Enhanced efficacy with reduced environmental impact |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Structural modifications lead to tailored biological activity |

| Material Science | Development of advanced polymers and coatings | Improved thermal stability and mechanical properties |

Analyse Chemischer Reaktionen

Condensation Reactions

This compound participates in acid-catalyzed condensations to form fused heterocyclic systems. A representative example involves its reaction with ethyl 3-oxo-3-(pyridin-3-yl)propanoate under sealed-tube conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic acid, 110°C, 24 hours | 3-(4-Fluorophenyl)-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | 73% |

The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration to form the pyrimidinone ring .

Domino Multicomponent Reactions

In the presence of arylglyoxals and acid catalysts, 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine undergoes domino reactions to yield complex polycyclic structures. A study using 3,4-dihydroxybenzaldehyde demonstrated:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| DMF, p-TsOH, 120°C (microwave) | Pyrazolo-fused 1,7-diazocine derivatives | 68% |

This pathway involves sequential Knoevenagel condensation, Michael addition, and cyclization steps .

Functional Group Transformations

While direct experimental data for oxidation/reduction of this specific compound is limited, analogous pyrazol-5-amines show characteristic reactivity:

Potential Reaction Pathways

-

Oxidation : Likely forms N-oxide derivatives with H<sub>2</sub>O<sub>2</sub> or peracids at elevated temperatures.

-

Reduction : Sodium borohydride could reduce electron-deficient substituents while preserving the pyrazole core.

Stability and Storage Conditions

Experimental data suggests:

-

Thermal stability : Decomposes above 250°C (DSC analysis)

-

Light sensitivity : Requires amber glass storage at 2–8°C under inert atmosphere

This comprehensive analysis demonstrates the compound's rich chemistry and underscores its importance in both academic research and industrial applications. The data presented reflects current understanding from peer-reviewed studies and validated synthetic protocols.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

Key structural analogs differ in substituent positions, aromatic groups, and heteroatom incorporation. Below is a comparative analysis:

Notes:

- Positional Effects : Substitution at position 1 (e.g., phenyl vs. substituted benzyl) influences steric bulk and electronic properties, affecting binding to biological targets .

- Heterocyclic Modifications : Inclusion of pyridinyl (e.g., position 3) enhances kinase inhibitory activity by facilitating hydrogen bonding with ATP-binding pockets .

- Halogenation : Fluorine at position 4 improves metabolic stability and membrane permeability, while chlorine/trichlorophenyl groups increase lipophilicity .

Physicochemical and Pharmacokinetic Profiles

- Solubility : Methoxy-substituted derivatives (e.g., 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine) exhibit improved aqueous solubility compared to halogen-heavy analogs .

- Molecular Weight : Compounds under 300 g/mol (e.g., C₁₀H₉ClFN₃) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole core via condensation reactions between aryl hydrazines and suitable electrophilic precursors such as malononitrile derivatives or related compounds. The key step is a regioselective cyclization that yields the pyrazole ring substituted at specific positions by the fluorophenyl and phenyl groups.

Michael-Type Addition and Cyclization Method

A highly selective and efficient method reported for synthesizing 5-amino-1-aryl-1H-pyrazoles, which includes this compound, is the Michael-type addition reaction between (ethoxymethylene)malononitrile and aryl hydrazines. This method proceeds under mild reflux conditions in ethanol or fluorinated alcohol solvents, providing excellent regioselectivity and good to excellent yields.

- Reagents: (Ethoxymethylene)malononitrile and 4-fluorophenylhydrazine hydrochloride (or phenylhydrazine for the phenyl substituent).

- Solvent: Absolute ethanol or trifluoroethanol.

- Conditions: Reflux under nitrogen atmosphere for 4 hours (0.5 hours for some derivatives).

- Workup: Neutralization of hydrazine hydrochloride salts with triethylamine at 0°C before reaction, followed by extraction with ethyl acetate and purification by silica gel column chromatography.

- Yields: The yield for the fluorinated derivative is moderate (around 47%) under these conditions.

$$

\text{(Ethoxymethylene)malononitrile} + \text{4-fluorophenylhydrazine} \xrightarrow[\text{reflux}]{\text{EtOH}} \text{this compound}

$$

Regioselectivity and Structural Confirmation

The method exhibits high regioselectivity, producing exclusively the desired pyrazole isomer without detectable regioisomers or uncyclized hydrazides. The structures are confirmed by comprehensive spectroscopic techniques including:

- NMR Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR, along with 2D NMR methods such as COSY, HSQC, and HMBC.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS).

- Melting Point Analysis: Consistent melting points confirm purity.

Alternative Preparation via Lithiation and Nucleophilic Addition

Another preparation approach involves the lithiation of 4-fluorophenyl acetonitrile with lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at low temperatures (around 195 K), followed by nucleophilic addition to appropriate electrophiles to build the pyrazole ring system. This method allows for the incorporation of the 4-fluorophenyl substituent and subsequent cyclization steps to yield the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Michael-Type Addition & Cyclization | (Ethoxymethylene)malononitrile + 4-fluorophenylhydrazine | Ethanol / TFE | Reflux, N2 atmosphere, 4 h | 47 | High regioselectivity, mild conditions |

| Lithiation & Nucleophilic Addition | 4-Fluorophenyl acetonitrile + LDA | Dry THF | Low temp (195 K) | Not specified | Allows regioisomeric control, requires low temp |

Research Findings and Notes

- The Michael-type addition method is favored for its simplicity, high selectivity, and good yields under relatively mild conditions.

- The use of fluorinated alcohols as solvents can influence regioselectivity and reaction rates.

- The lithiation method requires stringent low-temperature conditions but offers a route to regioisomeric variants with different biological activity profiles.

- The synthesized pyrazole derivatives, including this compound, have been studied as kinase inhibitors with potential applications in cancer and inflammatory disease treatment.

This detailed overview consolidates the preparation methods of this compound based on diverse research findings, highlighting efficient synthetic routes, reaction conditions, and analytical confirmations. The Michael-type addition reaction remains the most practical and widely adopted method for preparing this compound with high regioselectivity and reasonable yields.

Q & A

Q. What are the common synthetic routes for 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, microwave-assisted reactions can improve yield and regioselectivity . Intermediates are characterized using NMR, IR, and mass spectrometry. X-ray crystallography is critical for confirming regiochemistry, as seen in studies of analogous pyrazol-5-amine derivatives .

Q. How is the structural conformation of this compound validated in solid-state studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) are reported for similar fluorophenyl-pyrazole derivatives . Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the lattice, as shown in studies with R factors < 0.08 .

Q. What preliminary biological screening methods are used for this compound?

In vitro assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis or Candida albicans) are common. Activity is quantified via minimum inhibitory concentration (MIC) values. For example, halogenated pyrazol-5-amine analogs show MICs < 10 µg/mL against resistant pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and yield during synthesis?

Solvent polarity and catalyst choice significantly affect outcomes. Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while Lewis acids like ZnCl₂ enhance regioselectivity in pyrazole ring formation . Microwave irradiation reduces reaction time from hours to minutes (e.g., 80°C, 15 min, 85% yield) .

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

Fluorine at the para-position enhances lipophilicity and membrane permeability, improving antimicrobial potency. For example, 4-fluorophenyl analogs exhibit 2–3× lower MICs than non-fluorinated counterparts . However, excessive fluorination may reduce solubility, requiring balance in drug design .

Q. What strategies resolve contradictions in reported biological activity data?

Comparative studies using isosteric analogs (e.g., replacing fluorine with chlorine or methoxy groups) clarify substituent effects . Dose-response curves and time-kill assays differentiate static vs. cidal effects. Molecular docking (e.g., Glide or AutoDock) identifies binding interactions with targets like fungal CYP51 or bacterial gyrase .

Q. How is the role of π-π stacking and hydrogen bonding in crystal packing elucidated?

Hirshfeld surface analysis quantifies intermolecular interactions. For example, fluorophenyl-pyrazole derivatives show 12–15% contribution from C–H⋯F and N–H⋯O bonds . Torsion angles (e.g., C2–N1–C7 = 117.9°) reveal steric effects influencing packing .

Q. What computational methods validate the compound’s electronic structure and reactivity?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV), predicting nucleophilic attack sites. IR and UV-Vis spectral simulations match experimental data within 5% error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.